Elacestrant 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elacestrant, also known as RAD-1901, is an anticancer medication used in the treatment of breast cancer . It is an antiestrogen, or an antagonist of the estrogen receptors, the biological targets of endogenous estrogens such as estradiol . It is specifically an antagonist of the estrogen receptor alpha (ERα) and is also a selective estrogen receptor degrader (SERD), in that it induces degradation of the ERα . It is indicated for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative, ESR1 - mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy .

Molecular Structure Analysis

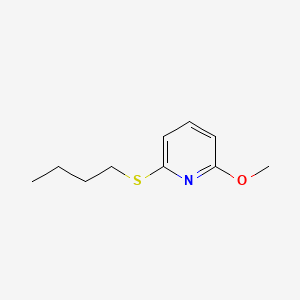

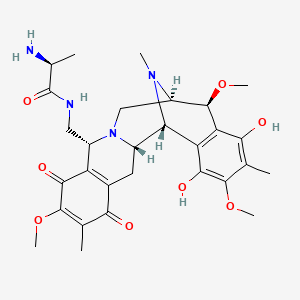

Elacestrant has a molecular formula of C30H38N2O2 . It is highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8; LogD: 3.6), and is formulated as a dihydrochloride salt .

Chemical Reactions Analysis

Elacestrant is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2A6 and CYP2C9 . It can interact with strong CYP3A4 inhibitors and inducers, such as itraconazole and rifampin, respectively .

Physical And Chemical Properties Analysis

Elacestrant is highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8; LogD: 3.6), and is formulated as a dihydrochloride salt . Its molecular weight is 531.5568 .

科学研究应用

Elacestrant 已证明对 ER+、HER2- 转移性乳腺癌患者(包括雌激素受体基因 α (ESR1) 突变患者)有效,即使是经过大量预处理的患者。它具有可接受的安全性和已显示出单药活性,在经过大量预处理的患者中证实了部分缓解 (Bardia 等,2021).

在临床前模型中,elacestrant 在体外和体内均抑制了 ER 介导的信号传导和 ER+ 乳腺癌细胞系的生长,显示出显着的抗肿瘤活性。它还显示了在早期和晚期 ER+ 疾病的联合治疗中的应用潜力 (Bihani 等,2017).

一项 III 期试验表明,elacestrant 显着改善了 ER 阳性/HER2 阴性晚期乳腺癌患者的无进展生存期 (PFS),优于标准护理 (SOC) 内分泌单一疗法。它在 ESR1 突变患者中也表现出可控的安全性 (Bidard 等,2022).

药代动力学和药效学研究表明,elacestrant 耐受性良好,口服时具有良好的生物利用度,并且可以与 ER 结合,具有一定的穿透血脑屏障的能力 (Conlan 等,2020).

Elacestrant 已显示出术前治疗的疗效,在绝经后 ER+/HER2 阴性早期乳腺癌女性中抑制肿瘤增殖,具有可控的安全性和耐受性 (Vidal 等,2023).

作用机制

安全和危害

未来方向

Elacestrant is the first orally bioavailable SERD approved by the FDA for use in patients with metastatic breast cancer . Current clinical trials are ongoing evaluating it in the adjuvant setting in patients with early stage ER-positive breast cancers . It has shown promise in preclinical models of ER+ breast cancer .

属性

IUPAC Name |

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHYCAZOCBCRQ-FBHGDYMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elacestrant dihydrochloride | |

CAS RN |

1349723-93-8 |

Source

|

| Record name | Elacestrant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELACESTRANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)

![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)